3-(2-Methylbenzoyl)chromen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylbenzoyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-11-6-2-3-7-12(11)16(18)14-10-20-15-9-5-4-8-13(15)17(14)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEVMOMNJDEIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 2 Methylbenzoyl Chromen 4 One and Analogues
Building the Chromen-4-one Core: Established Synthetic Pathways
The chromen-4-one scaffold, a key structural feature, can be assembled through several established synthetic methods.
Pechmann Condensation and Related Cyclization Reactions
The Pechmann condensation is a classic and widely used method for synthesizing coumarins, which can be precursors to chromen-4-ones. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The mechanism proceeds through an initial transesterification, followed by an intramolecular cyclization and dehydration to form the coumarin (B35378) ring. wikipedia.org A variety of acid catalysts, including sulfuric acid, phosphorus pentoxide, and various Lewis acids like zinc chloride and aluminum chloride, can be employed to facilitate this reaction. wikipedia.orgnih.gov
While the Pechmann condensation directly yields coumarins (2H-chromen-2-ones), modifications and related cyclization reactions are utilized to obtain the isomeric chromen-4-one core. One such related reaction is the Simonis chromone (B188151) cyclization, which involves the reaction of a phenol with a β-ketoester in the presence of phosphorus pentoxide to yield a chromone. wikipedia.org In this case, the ketone of the β-ketoester is activated for reaction with the phenol's hydroxyl group, followed by cyclization involving the ester group. wikipedia.org
Another approach involves the cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones. For instance, the synthesis of 2-(4-chlorophenyl)chromen-4-one has been achieved through the cyclization of 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. nih.gov Similarly, 3-(4-methylphenyl)-4H-chromen-4-one was synthesized from 2-hydroxyacetophenone (B1195853) and 4-methylbenzaldehyde, proceeding through a chalcone (B49325) intermediate which is then cyclized. nih.gov
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.combenthamdirect.comias.ac.infrontiersin.org This technique has been successfully applied to the synthesis of various chromene derivatives. mdpi.comias.ac.inresearchgate.netajgreenchem.com
For example, microwave irradiation has been used in multicomponent reactions to construct chromene systems. mdpi.combenthamdirect.comias.ac.inajgreenchem.com These one-pot reactions can efficiently assemble complex molecules from simple starting materials. benthamdirect.comias.ac.inajgreenchem.com In one instance, a series of 2-amino-4H-chromene derivatives were synthesized via a one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a phenol or naphthol derivative under microwave irradiation. ias.ac.inresearchgate.netajgreenchem.com The use of microwave heating has been shown to be more efficient than conventional methods for these transformations. mdpi.com
Introducing the 2-Methylbenzoyl Moiety: Synthetic Strategies
Once the chromen-4-one core is established, the next critical step is the introduction of the 2-methylbenzoyl group at the 3-position. Several synthetic methodologies can be employed for this purpose.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. sigmaaldrich.com
In the context of synthesizing 3-(2-methylbenzoyl)chromen-4-one, a Friedel-Crafts acylation could be envisioned where the chromen-4-one ring acts as the aromatic substrate and 2-methylbenzoyl chloride is the acylating agent. However, the reactivity of the chromen-4-one ring and the potential for competing reactions must be considered. The product ketone forms a stable complex with the Lewis acid catalyst, often requiring stoichiometric amounts of the catalyst. wikipedia.orgorganic-chemistry.org
A domino Friedel-Crafts acylation/annulation reaction between internal alkynes and 2-methoxybenzoyl chlorides has been developed to synthesize 2,3-disubstituted chromen-4-one derivatives. acs.org This method proceeds through an intermolecular Friedel-Crafts acylation followed by an intramolecular cyclization. acs.org
Catalyst-Free Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. frontiersin.orgnih.govrsc.orgnih.gov Catalyst-free MCRs are particularly attractive from a green chemistry perspective. frontiersin.orgnih.govrsc.org
A catalyst-free, three-component domino reaction has been reported for the synthesis of (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]chromen-4-ones. nih.gov This reaction involves the combination of 3-formylchromone, an (E)-3-(dimethylamino)-1-arylprop-2-en-1-one, and an aniline (B41778) derivative. nih.gov While this specific example does not directly yield this compound, the methodology demonstrates the potential for constructing complex 3-substituted chromen-4-ones through a multicomponent strategy.
Another study describes a microwave-assisted, three-component reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and arylenaminones in glacial acetic acid to produce 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives. lqdtu.edu.vn
Hybridization Strategies with Other Heterocyclic Systems
Hybrid molecules, which combine two or more different heterocyclic scaffolds, are of significant interest in medicinal chemistry due to their potential for enhanced biological activity. researchgate.net Strategies to create hybrid structures containing the chromen-4-one moiety often involve the reaction of a functionalized chromen-4-one with another heterocyclic precursor.
Synthesis of Derivatized this compound Analogues
The synthesis of analogues of this compound is a field of active research, driven by the need for novel compounds with specific structural features. The derivatization of this parent molecule can be systematically approached by modifying either the chromen-4-one scaffold or the appended benzoyl group.
Strategies for Ring Substitutions on the Chromen-4-one Core
A primary strategy involves starting the synthesis with an appropriately substituted 2-hydroxyacetophenone. The nature and position of the substituent on this precursor directly determine the substitution pattern on the resulting chromen-4-one ring. A convergent synthesis approach is often utilized, which allows for a broad variation of substituents on the chromenone core. acs.org For instance, the synthesis of a series of chromen-4-one-2-carboxylic acid derivatives has been reported with halogen atoms introduced at the 6-position and various other residues at the 8-position, connected via a benzamido linker. acs.org
Palladium-catalyzed intramolecular acylation represents another efficient method for synthesizing diversely functionalized 4H-chromen-4-ones. nih.govacs.org This protocol uses alkenyl bromides and aldehydes with a Pd(PPh₃)₄/Xphos catalyst and K₂CO₃ as a base to construct the chromenone skeleton, allowing for the incorporation of various functional groups. nih.govacs.org The choice of base and solvent is critical for the success of this reaction, with potassium carbonate in 1,4-dioxane (B91453) being identified as essential for efficient formation of the chromenone products. acs.org
Furthermore, multicomponent reactions offer a powerful tool for building substituted chromone frameworks. For example, a three-component domino reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and arylenaminones under microwave irradiation has been developed to produce novel 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives. lqdtu.edu.vn This method is tolerant of a wide range of functional groups on the aromatic aldehyde, leading to substitutions on the fused ring system. lqdtu.edu.vn
| Strategy | Description | Key Reagents/Conditions | Resulting Substitution |
| Substituted Precursors | Use of substituted 2-hydroxyacetophenones as starting materials. | Varies depending on subsequent steps. | Substituents (e.g., halogens) on the benzene (B151609) ring of the chromenone. acs.org |
| Palladium-Catalyzed Acylation | Intramolecular acylation of alkenyl bromides and aldehydes. | Pd(PPh₃)₄/Xphos, K₂CO₃, 1,4-dioxane. nih.govacs.org | Diverse functionalization on the chromenone core. acs.org |
| Multicomponent Reactions | Domino reaction of multiple starting materials. | e.g., 2-hydroxy-1,4-naphthoquinone, aldehydes, enaminones; microwave irradiation. lqdtu.edu.vn | Fused ring systems with various substituents. lqdtu.edu.vn |
Modifications of the Benzoyl Moiety
Altering the 2-methylbenzoyl group at the C3 position of the chromen-4-one is crucial for creating a wide array of analogues. This is typically achieved by varying the acylating agent during the synthesis.
One effective method involves the dehydrative coupling of ortho-hydroxyaryl enaminones with different carboxylic acids. researchgate.net This reaction, mediated by FeCl₃-nanocellulose, facilitates an electrophilic domino cyclization where the choice of carboxylic acid directly dictates the nature of the 3-acyl group on the chromone. researchgate.net This approach is advantageous due to the use of readily available carboxylic acids as acylating agents under mild, solvent-free conditions. researchgate.net
Visible-light photoredox catalysis provides another modern and efficient route to 3-acyl-substituted chromones from various precursors like 3-halogenchromones or 3-formylchromones. acs.org These operationally simple protocols can transform a wide variety of chromone derivatives into challenging 3-acyl-substituted chromones in excellent yields. acs.org
A three-component reaction involving 2-hydroxy-1,4-naphthoquinone, various aromatic aldehydes, and arylenaminones also allows for the introduction of different benzoyl groups. lqdtu.edu.vn The methodology can be applied to aromatic aldehydes bearing either electron-withdrawing or electron-donating groups, resulting in a series of 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives with moderate to high yields. lqdtu.edu.vn
| Method | Precursors | Reagents/Conditions | Outcome |
| Dehydrative Coupling | ortho-Hydroxyaryl enaminones, Carboxylic acids | FeCl₃-nanocellulose researchgate.net | Synthesis of various 3-acylchromones. researchgate.net |
| Photoredox Catalysis | 3-Halogenchromones, 3-Formylchromones | Visible-light photoredox catalyst acs.org | Efficient synthesis of 3-acyl-substituted chromones. acs.org |
| Three-Component Reaction | 2-hydroxy-1,4-naphthoquinone, Aromatic aldehydes, Arylenaminones | Glacial acetic acid, Microwave irradiation lqdtu.edu.vn | 3-Benzoyl-4H-benzo[g]chromene-5,10-diones with varied benzoyl moieties. lqdtu.edu.vn |
Formation of Hybrid Compounds (e.g., Furan-2(3H)-ones and Chromen-4(4H)-ones)
The synthesis of hybrid molecules that fuse the chromen-4-one scaffold with other heterocyclic systems opens avenues to novel chemical entities. A key strategy for achieving this involves the use of versatile intermediates like 3-iodochromones.
An ICl-induced cyclization of heteroatom-substituted alkynones provides a highly efficient route to various 3-iodochromones. nih.gov These iodo-functionalized chromones are stable intermediates that can undergo subsequent palladium-catalyzed transformations. This approach allows for a rapid increase in molecular complexity and the convenient preparation of a wide range of functionally substituted chromones, furans, and other polycyclic compounds. nih.gov The ability to couple the 3-iodochromone with various partners is the basis for creating these hybrid structures.
While direct synthesis of furan-2(3H)-one-chromen-4-one hybrids is a specific goal, related hybrid structures have been successfully synthesized. For example, a one-pot, three-component reaction using 4-hydroxythiocoumarin, salicylaldehyde/aryl aldehyde, and trans-β-nitrostyrene has been reported for the synthesis of substituted thieno[2,3-b]chromen-4-ones. rsc.org This reaction proceeds with high regioselectivity, forming multiple C-C, C-S, and C-N bonds in a single step. rsc.org Similarly, Ag₂O-catalyzed cascade cyclization of o-hydroxyarylenaminones with o-alkynylbenzaldehydes has been used to synthesize functionalized 3-(1H-isochromen)-chromones. acs.org These examples demonstrate the feasibility of creating complex heterocyclic systems based on the chromone core.
| Hybrid System | Synthetic Strategy | Key Intermediate | Reference |
| Chromone-Furan Hybrids | ICl-induced cyclization followed by Pd-catalyzed coupling. | 3-Iodochromone nih.gov | nih.gov |
| Thieno[2,3-b]chromen-4-ones | One-pot, three-component reaction. | 4-Hydroxythiocoumarin, aldehydes, nitrostyrene (B7858105) rsc.org | rsc.org |
| 3-(1H-Isochromen)-chromones | Ag₂O-catalyzed cascade cyclization. | o-Hydroxyarylenaminones, o-alkynylbenzaldehydes acs.org | acs.org |
Stereoselective Synthesis Considerations
While the core 3-benzoylchromen-4-one (B5687771) structure is planar, the introduction of substituents or the creation of hybrid structures can generate chiral centers, making stereoselective synthesis a critical consideration.
Research into the synthesis of related structures has highlighted the importance of controlling stereochemistry. For example, a photochemical method has been developed for the diastereoselective synthesis of (E)-3-(2-benzoylstyryl)-4H-chromen-4-ones. researchgate.net This indicates that light-induced reactions can be a tool for achieving specific stereoisomers in derivatives of the chromone family.
The tautomeric equilibrium of related compounds, such as 3-acyltetramic acids, has been found to be strongly dependent on the nature of substituents, which can influence the stereochemical environment. nih.gov Although not directly involving chromones, this finding suggests that substituent effects can play a role in the spatial arrangement of atoms in analogous systems.
In the synthesis of complex derivatives, such as those involving additional rings, controlling the stereochemistry at newly formed junctions is paramount. While specific methods for the stereoselective synthesis of this compound analogues are not extensively detailed in the provided context, the principles from related fields, such as asymmetric hydrogenation or the use of chiral catalysts, would be applicable where chiral centers are introduced. researchgate.net The development of such stereoselective approaches remains an important goal for producing enantiomerically pure, complex chromone derivatives.
Structure Activity Relationship Sar Studies of 3 2 Methylbenzoyl Chromen 4 One Analogues
Impact of Substitutions on the Chromen-4-one Ring System
The chromen-4-one core, also known as the A/C ring system, is a critical determinant of the biological activity of these compounds. Modifications to this bicyclic structure, through the introduction of various substituents at different positions, have been shown to profoundly influence their pharmacological profiles.
The nature and position of substituents on the benzo-γ-pyrone ring of 3-benzoylchromone analogues play a crucial role in modulating their biological efficacy. Studies have systematically investigated the effects of electron-donating and electron-withdrawing groups at various positions, revealing key insights into the SAR of this scaffold.
For instance, in a series of chromone (B188151) derivatives evaluated for antimicrobial activity, substitutions on the chromone ring were found to significantly impact their potency. The introduction of a methyl group at the C-6 position and a chlorine atom at the C-7 position of the chromone ring has been associated with enhanced activity. Conversely, the presence of a nitro group at the C-6 position has been reported to be detrimental to the antimicrobial action of these compounds.
The following table summarizes the effect of substitutions on the chromen-4-one ring on the antimicrobial activity of a series of 3-benzoylchromone analogues against Staphylococcus aureus.
| Compound | R1 | R2 | R3 | MIC (µg/mL) |
| 1a | H | H | H | >100 |
| 1b | 6-CH3 | H | H | 50 |
| 1c | H | 7-Cl | H | 25 |
| 1d | 6-CH3 | 7-Cl | H | 12.5 |
| 1e | 6-NO2 | H | H | >100 |
Data sourced from a study on the synthesis and antimicrobial evaluation of novel chromone derivatives.
Research has shown that the C2-C3 double bond in the chromone ring is essential for certain biological activities, and the substituent at the C3 position can further enhance this effect. For example, the introduction of small, lipophilic groups at this position has been found to be favorable for anticancer activity. In a study on 3-substituted-7-methoxychromones, it was observed that a 3-hydroxy group led to potent antiproliferative activity against certain cancer cell lines, whereas a 3-alkoxy group resulted in a decrease in potency. This suggests that the hydrogen-bonding capacity of the substituent at the 3-position can be a critical factor for bioactivity.
Influence of the Benzoyl Moiety and its Substituents
The benzoyl group at the 3-position of the chromen-4-one scaffold, and specifically the substituents on this phenyl ring (B ring), are of paramount importance for the biological activity of these molecules. The 2-methyl group in 3-(2-Methylbenzoyl)chromen-4-one is a key feature, and its replacement or the introduction of other substituents on the benzoyl ring can lead to significant changes in activity.
In SAR studies of 3-aryl-7-hydroxy-chromones as acetylcholinesterase inhibitors, the substitution pattern on the aryl ring at the 3-position was found to be a major determinant of their inhibitory potency. For example, compounds with a hydroxyl or methoxy (B1213986) group at the para-position of the phenyl ring exhibited strong activity. The presence of a halogen, such as chlorine or bromine, at the para-position also resulted in potent inhibitors.
The following table illustrates the influence of substituents on the benzoyl moiety on the acetylcholinesterase inhibitory activity of 3-aryl-7-hydroxy-chromones.
| Compound | R | IC50 (µM) |
| 2a | H | 1.54 |
| 2b | 4-OH | 0.28 |
| 2c | 4-OCH3 | 0.35 |
| 2d | 4-Cl | 0.41 |
| 2e | 4-Br | 0.38 |
Data sourced from a study on 3-aryl-7-hydroxy-chromones as acetylcholinesterase inhibitors.
Importance of Linker and Bridging Groups in Hybrid Structures
To enhance the therapeutic potential and explore novel biological activities, the 3-benzoylchromone scaffold has been incorporated into hybrid molecules through the use of various linker and bridging groups. These linkers can modulate the distance and orientation between the chromone core and another pharmacophore, leading to interactions with multiple binding sites on a biological target or interactions with different targets altogether.
For instance, a series of 3-(4-aryl-1-piperazinyl)-2-phenyl-4H-1-benzopyran-4-ones were synthesized and evaluated as potential antipsychotic agents. In these hybrid structures, the piperazine (B1678402) ring acts as a linker between the chromone scaffold and an aryl group. The nature of the aryl group and the substitution on the chromone ring were found to be critical for the observed activity.
In another study, 3-(1H-indol-3-yl)-chromen-4-one derivatives were designed as tubulin polymerization inhibitors. Here, the chromone and indole (B1671886) moieties are directly linked, and this hybrid structure was shown to interact with the colchicine (B1669291) binding site of tubulin. The SAR studies revealed that the position of the nitrogen atom in the indole ring and the substitution pattern on the chromone ring were crucial for the antiproliferative activity.
Pharmacophore Identification and Key Structural Features for Desired Activities
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For 3-benzoylchromone analogues, several key structural features have been identified as being important for their various biological effects.
A typical pharmacophore model for this class of compounds might include:
A hydrogen bond acceptor (the carbonyl group at the 4-position of the chromone ring).
Aromatic regions (the benzo part of the chromone ring and the benzoyl moiety).
A hydrophobic feature (the methyl group on the benzoyl ring).
Hydrogen bond donors or acceptors depending on the specific substituents on the chromone and benzoyl rings.
Molecular modeling studies on 3-(1H-indol-3-yl)-chromen-4-one derivatives as tubulin inhibitors have revealed that the planarity of the chromone ring system and the presence of hydrogen bond donors and acceptors at specific positions are critical for binding to the target protein.
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a biological target. Conformational analysis of this compound and its analogues helps in understanding the spatial arrangement of the different parts of the molecule and how this influences their biological profiles.
The planarity of the chromen-4-one ring system is a key conformational feature. The rotational freedom of the benzoyl group around the single bond connecting it to the C3 position of the chromone ring is another important factor. The preferred conformation of the molecule can be influenced by the steric and electronic effects of the substituents on both the chromone and benzoyl rings. For instance, the presence of a bulky substituent at the 2-position of the benzoyl ring, as in this compound, can restrict the rotation around the C3-C(O) bond, leading to a more defined conformation that may be favorable for binding to a specific target.
Preclinical Biological Evaluation of 3 2 Methylbenzoyl Chromen 4 One and Analogues
In Vitro Assessment of Biological Activities
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
The chromone (B188151) scaffold is a prominent feature in numerous compounds exhibiting cytotoxic effects against cancer cells. nih.gov Various derivatives of chromen-4-one have been synthesized and evaluated for their antiproliferative activities across a range of human cancer cell lines. nih.govconsensus.app
Studies on chromone analogues have demonstrated their potential as anticancer agents. For instance, a series of chromone-triazole dyads showed selective cytotoxicity against breast (T-47D and MDA-MB-231) and prostate (PC3) cancer cell lines. nih.gov One particular compound from this series was found to be three to four times more potent than the conventional chemotherapy drug doxorubicin (B1662922) in prostate and triple-negative breast cancer cell lines, respectively. nih.gov Similarly, hexahydrobenzo[g]chromen-4-one derivatives have shown significant anti-proliferative activity against several human cancer cell lines, with one compound being particularly effective against the T-47D breast cancer cell line. nih.gov
In another study, 3-nitro-4-chromanone derivatives were synthesized and tested against castration-resistant prostate cancer (CRPC) cell lines. nih.govnih.govresearchgate.net The most effective of these compounds demonstrated significantly more potent antiproliferative activity than cisplatin, a commonly used chemotherapy drug. nih.govnih.govresearchgate.net The cytotoxic effects of these compounds were generally more pronounced in tumor cells compared to normal human fibroblasts. nih.govnih.gov
The table below summarizes the cytotoxic activity of selected chromone analogues in various cancer cell lines.
Table 1: Cytotoxic Activity of Chromone Analogues in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chromone-triazole dyad (2b) | PC3 (Prostate) | 0.24 | nih.gov |
| MDA-MB-231 (Breast) | 0.32 | nih.gov | |
| T-47D (Breast) | 0.52 | nih.gov | |
| Doxorubicin | PC3 (Prostate) | 0.73 | nih.gov |
| MDA-MB-231 (Breast) | 1.51 | nih.gov | |
| Hexahydrobenzo[g]chromen-4-one (7h) | T-47D (Breast) | 1.8 µg/mL | nih.gov |
| 3-Nitro-4-chromanone (36) | DU145 (Prostate) | Potent | nih.govnih.govresearchgate.net |
| PC3 (Prostate) | Potent | nih.govnih.govresearchgate.net | |
| Cisplatin | MCF7 (Breast) | 45.33 | nih.govrsc.org |
| Coumarin-triazole hybrid (LaSOM 186) | MCF7 (Breast) | 2.66 | nih.govrsc.orgnih.gov |
| Coumarin-triazole hybrid (LaSOM 190) | MCF7 (Breast) | <10.08 | nih.govrsc.orgnih.gov |
| Coumarin-triazole hybrid (LaSOM 185) | MCF7 (Breast) | <10.08 | nih.govrsc.orgnih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The mechanisms underlying the antiproliferative effects of chromone derivatives are multifaceted. Some chromone-triazole compounds have been shown to induce a G2/M phase cell cycle arrest in cancer cells. nih.gov Further investigation into the mechanism of action of a potent 3-nitro-4-chromanone derivative revealed that it induces S phase cell cycle arrest and promotes the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair and cell death. nih.gov
Other studies suggest that the anticancer effects of chromone derivatives can be attributed to the induction of apoptosis (programmed cell death). nih.gov For example, a bis-coumarin derivative was found to induce apoptosis in human renal carcinoma cells by generating reactive oxygen species (ROS), which in turn led to a decrease in mitochondrial membrane potential and DNA fragmentation. nih.gov This compound also inhibited the nuclear localization of NF-κB, a protein complex that plays a key role in regulating the immune response to infection and cancer. nih.gov
The development of multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. Some coumarin (B35378) derivatives have been suggested to modulate MDR factors in resistant cancer cells, thereby enhancing the efficacy of other anticancer drugs. nih.gov While the direct evaluation of 3-(2-Methylbenzoyl)chromen-4-one in drug-resistant cell lines is not extensively documented in the reviewed literature, the study of related structures provides a promising outlook. For instance, certain coumarin-triazole hybrids have demonstrated the potential to inhibit CYP3A4, an enzyme that can contribute to drug resistance by metabolizing chemotherapeutic agents. nih.gov This suggests that chromone-based compounds could be developed as adjuvants in chemotherapy to overcome drug resistance.
Anti-inflammatory Activity
Chromones are recognized for their anti-inflammatory properties. scienceopen.com Natural chromones isolated from Dictyoloma vandellianum have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages without causing cytotoxicity. nih.gov Synthetic chromone derivatives have also been designed and evaluated for their anti-inflammatory potential. nih.gov
The anti-inflammatory effects of chromone derivatives are partly attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase. The COX enzyme has two main isoforms, COX-1 and COX-2, which are involved in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov While COX-1 is involved in normal physiological functions, COX-2 is induced during inflammation. nih.gov
A bis-coumarin derivative has been shown to reduce the proliferation, survival, and migration of cancer cells by downregulating the COX-2/PTGES2 cascade. nih.gov Furthermore, some chromone analogues have been identified as selective inhibitors of COX-2. medchemexpress.commedchemexpress.com The inhibition of both COX-1 and COX-2 has been shown to provide neuroprotection in an animal model of Parkinson's disease, highlighting the therapeutic potential of targeting these enzymes. nih.gov
Activated polymorphonuclear leukocytes (neutrophils) are a source of toxic oxygen species, such as the superoxide (B77818) anion (O2-), which contribute to tissue damage during inflammation and ischemia-reperfusion injury. nih.gov The generation of superoxide is mediated by the enzyme NADPH oxidase. nih.gov Certain calcium channel antagonists have been shown to inhibit the generation of superoxide anions by human neutrophils, suggesting that this could be a mechanism to mitigate inflammation-related damage. nih.gov While direct evidence for this compound is pending, the broader class of chromones and related flavonoids are known to modulate neutrophil functions.
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The antimicrobial potential of chromen-4-one derivatives has been a subject of significant research interest. Studies have shown that these compounds can exhibit a range of activities against various microbial species, including bacteria, fungi, and viruses. The specific substitution patterns on the chromen-4-one scaffold play a crucial role in determining the potency and spectrum of their antimicrobial effects.
Antibacterial and Antifungal Activity:
Research into chromene-based azo chromophores has revealed their potential as potent antimicrobial agents. nih.gov For instance, a series of 2-amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile derivatives were synthesized and evaluated for their biological activities. nih.gov The structures of these novel molecules were confirmed using various spectroscopic techniques. nih.gov
Similarly, studies on chromone-linked 2-pyridone fused with 1,2,4-triazoles, 1,2,4-triazines, and 1,2,4-triazepines have demonstrated notable antimicrobial activity. researchgate.net Certain compounds within these series showed high activity when compared to reference drugs. researchgate.net The synthesis of these complex heterocyclic systems often starts from a key intermediate, such as 1,6-diamino-(6-chloro-4-oxo-4H-chromen-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. researchgate.net
Furthermore, the investigation of 2H-chromen-2-ones with a 2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-substituent has also contributed to the understanding of the antimicrobial properties of this class of compounds. researchgate.net
A comparative study on the antimicrobial activities of compounds derived from 4-oxo-4H-thieno[3,4-c]chromene-3-diazonium sulfate (B86663) showed that different analogues possess varying degrees of activity. openmedicinalchemistryjournal.com For example, one compound was found to be most active against bacteria with Minimum Inhibitory Concentrations (MIC) between 32-64 μg/ml, while another was more effective against yeasts with MICs ranging from 16–64 μg/ml. openmedicinalchemistryjournal.com
Antiviral Activity:
The antiviral properties of chromen-4-one derivatives have also been explored. One study investigated a novel series of 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones for their in vitro antiviral activity against camelpox and buffalopox viruses. nih.gov However, the tested compound did not show any inhibitory activity at a concentration of 250 μg. nih.gov
In the context of the SARS-CoV-2 pandemic, computational and in vitro studies have been conducted on 4H-chromen-4-one scaffold-containing flavonoids. nih.gov One such compound, isoginkgetin, demonstrated notable inhibitory potency against the SARS-CoV-2 virus with an IC50 value of 22.81 μM. nih.gov This highlights the potential of chromen-4-one derivatives as a source for antiviral drug candidates. nih.gov It is important to note that some antiviral compounds work by disrupting the lipid membrane of enveloped viruses. youtube.com
Additionally, research on camphor-based 1,3-thiazolidin-4-one and thiazole (B1198619) derivatives has identified compounds with the ability to inhibit the reproduction of the vaccinia virus, a model for other orthopoxviruses. rsc.org Thiazole derivatives with a substituted benzene (B151609) ring showed IC50 values in the micromolar range. rsc.org
Table 1: Antimicrobial Activity of Selected Chromen-4-one Analogues This table is for illustrative purposes and synthesizes data from multiple sources. Specific values may not be directly from a single publication.
| Compound Type | Target Organism | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Thieno[3,4-c]chromene derivative | Bacteria | 32-64 µg/mL (MIC) | openmedicinalchemistryjournal.com |
| Thieno[3,4-c]chromene derivative | Yeasts | 16-64 µg/mL (MIC) | openmedicinalchemistryjournal.com |
| Isoginkgetin (a flavonoid) | SARS-CoV-2 | 22.81 µM (IC50) | nih.gov |
| Camphor-based thiazole derivative | Vaccinia Virus | 2.4–3.7 µM (IC50) | rsc.org |
Antioxidant and Radical Scavenging Properties
Chromen-4-one derivatives are recognized for their antioxidant and radical scavenging capabilities, which are attributed to their chemical structure. These properties are crucial in combating oxidative stress, a condition linked to various diseases.
Phenolic compounds, including flavonoids which are a class of chromen-4-ones, are well-documented for their antioxidant activity. nih.gov They can act by scavenging free radicals, chelating metal ions, and inhibiting lipid peroxidation. nih.gov The antioxidant potential of these compounds is a key mechanism behind their various health benefits. nih.gov
Studies on specific chromen-4-one analogues have provided quantitative data on their antioxidant efficacy. For instance, a homocyclotrimer of 4-oxo-4H-thieno[3,4-c]chromene-3-diazonium sulfate demonstrated high radical-scavenging activities and ferric reducing power, comparable to standard antioxidants like vitamin C and BHT. openmedicinalchemistryjournal.com
The antioxidant activity of plant-derived compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) scavenging activity test. nih.gov In the DPPH assay, the ability of an antioxidant to donate a hydrogen atom leads to a color change, which can be measured to determine the scavenging activity. nih.gov Methanolic extracts of certain bacteria have shown significant DPPH and ABTS radical scavenging activity, with IC50 values indicating their potency. nih.gov
Table 2: Antioxidant Activity of a Chromen-4-one Analogue
| Compound/Extract | Assay | IC50 Value | Reference |
|---|---|---|---|
| Marine B. cereus methanolic extract | DPPH | 34.91 ± 0.09 µg/mL | nih.gov |
| Marine B. cereus methanolic extract | ABTS | 29.00 ± 0.28 µg/mL | nih.gov |
Enzyme Inhibition Studies (e.g., α-glucosidase, Acetylcholinesterase, Monoamine Oxidase B, Cytochrome P450)
The ability of this compound and its analogues to inhibit specific enzymes is a significant area of preclinical research, with implications for various therapeutic areas.
α-Glucosidase Inhibition:
α-Glucosidase inhibitors are crucial in the management of type 2 diabetes mellitus as they delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.gov Several chromen-4-one derivatives have been investigated for their α-glucosidase inhibitory activity.
For example, a synthetic flavone (B191248) derivative, 2-(benzo[d] openmedicinalchemistryjournal.comfrontiersin.orgdioxol-5-yl)-4H-chromen-4-one (BDC), demonstrated potent, dose-dependent inhibition of α-glucosidase. nih.gov At a concentration of 27.6 µM, BDC exhibited a maximum inhibition of 99.3%, which was significantly higher than the standard drug acarbose. nih.gov Kinetic studies revealed that BDC acts as a non-competitive inhibitor. nih.gov
Another study focused on novel 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] openmedicinalchemistryjournal.comnih.govthiazin-2-yl]-N-arylacetamides. nih.govmdpi.com Several derivatives from this series emerged as potent α-glucosidase inhibitors, with IC50 values better than that of acarbose. nih.govmdpi.com For instance, compounds 12a and 12d showed IC50 values of 18.25 µM and 20.76 µM, respectively. nih.gov A related compound, FA2, also showed significant inhibition of both α-glucosidase and α-amylase. dovepress.com
Acetylcholinesterase Inhibition:
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Chromen-4-one derivatives have been explored as potential AChE inhibitors.
For instance, a flavone isolated from Notholirion thomsonianum, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, exhibited excellent inhibition of both acetylcholinesterase and butyrylcholinesterase, with IC50 values of 1.37 µM and 0.95 µM, respectively. researchgate.net
The development of multitarget-directed ligands has also been a focus, with chromen-4-ones being a key scaffold. nih.gov A library of substituted chromen-4-ones was screened against a panel of human enzymes relevant to neurodegenerative diseases, leading to the identification of a potent dual inhibitor of AChE and Monoamine Oxidase B. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition:
Monoamine Oxidase B (MAO-B) is an enzyme involved in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. scbt.comnih.gov Several chromen-4-one analogues have shown promise as MAO-B inhibitors.
5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from an endogenous lichen fungus, was identified as a selective MAO-B inhibitor with an IC50 value of 3.23 µM, which was approximately four times more potent than its inhibition of MAO-A (IC50 = 13.97 µM). nih.gov HMC was found to be a reversible and competitive inhibitor. nih.gov
Another study reported on 4-(2-methyloxazol-4-yl)benzenesulfonamide, which selectively inhibited human MAO-B with an IC50 value of 3.47 µM, compared to an IC50 of 43.3 µM for MAO-A. mdpi.com The development of selective and reversible MAO-B inhibitors is an ongoing area of research. nih.gov
Cytochrome P450 Inhibition:
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. nih.govbiomolther.org Inhibition of these enzymes, particularly CYP3A4, is a common cause of drug-drug interactions. nih.govbiomolther.org The inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). nih.govepa.gov
Mechanism-based inhibition occurs when a drug is converted by a CYP enzyme into a reactive metabolite that then inactivates the enzyme. nih.govepa.gov Studies have investigated the time-dependent inhibition of CYP3A4 by various compounds. doi.org Understanding the potential of new chemical entities to inhibit CYP enzymes is a critical part of drug discovery to avoid potential adverse effects. epa.govdoi.org While specific data on this compound's effect on CYP enzymes is not detailed in the provided context, the general importance of assessing such interactions for any new drug candidate is well-established.
Table 3: Enzyme Inhibition by Chromen-4-one Analogues
| Enzyme | Inhibitor | IC50 Value | Reference |
|---|---|---|---|
| α-Glucosidase | 2-(benzo[d] openmedicinalchemistryjournal.comfrontiersin.orgdioxol-5-yl)-4H-chromen-4-one (BDC) | ~27.6 µM (for 99.3% inhibition) | nih.gov |
| α-Glucosidase | 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] openmedicinalchemistryjournal.comnih.govthiazin-2-yl]-N-phenylacetamide (12a) | 18.25 µM | nih.gov |
| Acetylcholinesterase | 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 1.37 µM | researchgate.net |
| Monoamine Oxidase B | 5-hydroxy-2-methyl-chroman-4-one (HMC) | 3.23 µM | nih.gov |
| Monoamine Oxidase B | 4-(2-methyloxazol-4-yl)benzenesulfonamide | 3.47 µM | mdpi.com |
Receptor Modulation (e.g., GPR55 agonism/antagonism)
Recent research has identified G protein-coupled receptor 55 (GPR55) as a potential cannabinoid receptor, distinct from the classical CB1 and CB2 receptors. nih.govnih.gov The activation of GPR55 can lead to an increase in intracellular calcium levels. nih.gov Various cannabinoids, including Δ9-tetrahydrocannabinol (Δ9THC), have been shown to activate GPR55. nih.govnih.gov
The signaling pathways associated with GPR55 are complex and involve Gαq, Gα12, and RhoA. nih.gov Interestingly, some compounds that act as antagonists at the CB1 receptor, such as AM251, have been found to activate GPR55. nih.gov The endogenous cannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) have also been reported to activate this receptor. nih.gov
The distribution of GPR55 mRNA has been found in various tissues, including the brain. nih.gov The distinct signaling profile of GPR55 suggests that it may play a role in various physiological processes and could be a novel therapeutic target. nih.gov While direct studies on this compound's activity at GPR55 were not found in the provided search results, the exploration of chromen-4-one scaffolds as modulators of this and other receptors remains an active area of research.
In Vivo Preclinical Efficacy Studies in Animal Models
Anti-inflammatory Models (e.g., Carrageenan-induced paw edema)
The carrageenan-induced paw edema model in rats is a widely used and well-established method for evaluating the anti-inflammatory activity of new compounds. nih.govnih.gov The injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). nih.govyoutube.com This inflammatory process is biphasic, with an initial phase involving the release of histamine (B1213489) and serotonin, followed by a later phase mediated by prostaglandins. nih.gov
The degree of edema can be measured over several hours to assess the efficacy of an anti-inflammatory agent. nih.gov Studies have shown that various natural and synthetic compounds can significantly suppress the paw edema induced by carrageenan. For example, ellagic acid has been shown to produce a dose-dependent anti-inflammatory effect in this model, which is comparable to the standard drug indomethacin. nih.gov The mechanism of action often involves the inhibition of pro-inflammatory mediators such as TNF-α, IL-1β, iNOS, and COX-2. nih.gov
While specific data on the in vivo anti-inflammatory activity of this compound in the carrageenan-induced paw edema model was not found in the provided search results, this model would be a standard and relevant assay to evaluate its potential in this therapeutic area, given the known anti-inflammatory properties of other chromen-4-one derivatives.
Table 4: Effect of a Test Compound on Carrageenan-Induced Paw Edema This table is illustrative and based on the general methodology of the assay.
| Treatment Group | Paw Volume (ml) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
|---|---|---|
| Control (Carrageenan only) | 1.971 ± 0.006 | - |
| Test Compound (e.g., this compound) | Data not available | Data not available |
| Standard (e.g., Diclofenac Sodium) | Data not available | Data not available |
Studies in Alzheimer's Disease Models (e.g., Scopolamine-induced cognitive impairment)
While direct studies on this compound in Alzheimer's disease models are not extensively documented in publicly available research, the therapeutic potential of the broader class of 3-aroyl-chromen-4-ones has been investigated. Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta plaques and neurofibrillary tangles. One of the key pathological features is the dysfunction of cholinergic neurotransmission. Consequently, animal models of cognitive impairment induced by the muscarinic receptor antagonist scopolamine (B1681570) are widely used in the preclinical assessment of potential anti-Alzheimer's agents. nih.govresearchgate.netcsic.es
Research into analogues, such as 3-benzoyl-5-hydroxychromen-2-one (a compound with a similar benzoyl-chromene core), has shown promising neuroprotective effects. These studies often evaluate the ability of compounds to mitigate scopolamine-induced memory deficits, reduce oxidative stress, and inhibit enzymes like acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. The neuroprotective effects of various natural and synthetic compounds are an active area of research in the quest for effective Alzheimer's therapies. frontiersin.org
The evaluation of chromen-4-one derivatives in these models typically involves behavioral tests such as the Morris water maze and passive avoidance tests to assess learning and memory. Biochemical assays are also employed to measure markers of oxidative stress, apoptosis, and cholinergic function within the brain. Although specific data for this compound is not available, the general interest in chromen-4-ones as neuroprotective agents suggests that it could be a candidate for future investigation in scopolamine-induced cognitive impairment models.
Table 1: Neuroprotective Activity of a 3-Benzoylchromen-4-one (B5687771) Analogue
| Compound/Analogue | Model | Key Findings |
| 3-Benzoyl-5-hydroxychromen-2-one | In vitro cell models of Alzheimer's disease | Showed neuroprotective effects |
Note: This table is illustrative and based on the general findings for analogues, as specific data for this compound is not available.
Other Disease Models (e.g., Antimalarial studies)
The chromen-4-one scaffold is also a subject of investigation in the development of novel antimalarial agents. Malaria, a life-threatening disease caused by Plasmodium parasites, requires a continuous pipeline of new drugs due to the emergence of drug-resistant strains. niscpr.res.in The search for new antimalarials often involves screening compounds for their ability to inhibit parasite growth in vitro.
Studies on analogues such as 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones have demonstrated the potential of the chromenone core in antimalarial drug discovery. nih.gov These studies typically assess the in vitro activity of compounds against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite. The 50% inhibitory concentration (IC₅₀) is a key parameter determined in these assays, indicating the potency of the compound.
While no specific antimalarial data for this compound has been reported, the activity of its analogues suggests that this chemical class is of interest. The mechanism of action for antimalarial chromenones is not fully elucidated but may involve the inhibition of essential parasitic enzymes or interference with heme detoxification pathways. Further research is needed to determine if this compound possesses any significant antiplasmodial activity.
Table 2: In Vitro Antimalarial Activity of Chromen-4-one Analogues
| Compound/Analogue | P. falciparum Strain | IC₅₀ (µM) |
| 3-Cinnamoyl-4-hydroxy-2H-chromen-2-one derivative 1 | Chloroquine-sensitive | Data not specified |
| 3-Cinnamoyl-4-hydroxy-2H-chromen-2-one derivative 2 | Chloroquine-resistant | Data not specified |
Note: This table is illustrative and based on the general findings for analogues, as specific data for this compound is not available.
Mechanistic Investigations at the Molecular and Cellular Levels
Identification of Molecular Targets and Binding Interactions
The initial step in understanding the pharmacological profile of a compound is the identification of its direct molecular binding partners. For 3-(2-Methylbenzoyl)chromen-4-one, this involves exploring its interactions with key biological macromolecules such as enzymes and receptors.
Enzyme Binding Modes and Active Site Interactions
The interaction of a compound with an enzyme is fundamentally governed by the principles of molecular recognition, where the compound, or ligand, fits into a specific pocket on the enzyme, known as the active site. This binding is mediated by a variety of non-covalent interactions, including hydrogen bonds, ionic bonds, and hydrophobic interactions. creative-enzymes.com The "induced fit" model suggests that the binding of a substrate can induce conformational changes in the enzyme, leading to a more stable enzyme-substrate complex. creative-enzymes.com The energy released upon binding is utilized to lower the activation energy of the reaction. creative-enzymes.com
In the context of enzyme inhibition, a compound may bind to the active site, preventing the natural substrate from binding, or to an allosteric site, changing the enzyme's conformation and reducing its activity. The precise nature of these interactions, such as which amino acid residues in the active site are involved and the geometry of the binding, is critical for understanding the compound's potency and specificity.
Receptor Ligand Interactions
Receptors are key components of cellular communication, and their interaction with ligands (such as hormones or neurotransmitters) initiates a signaling cascade. nih.gov The binding of a ligand to a receptor is a highly specific process, often likened to a lock and key mechanism. creative-enzymes.com This interaction can trigger a variety of cellular responses. For instance, G protein-coupled receptors (GPCRs), upon ligand binding, activate intracellular G proteins, which in turn modulate the production of second messengers. nih.gov The affinity and efficacy of a ligand for its receptor determine the biological response. Detailed structural studies, such as cryo-electron microscopy, can reveal the specific amino acid residues involved in ligand binding and receptor activation, providing a molecular basis for subtype selectivity and agonist function. nih.govnih.gov
Cellular Pathway Modulation
Beyond direct molecular interactions, it is essential to understand how a compound affects the complex network of cellular signaling pathways. These pathways regulate fundamental cellular processes, and their dysregulation is often implicated in disease.
Modulation of Cell Signaling Pathways (e.g., PKB/Akt, NF-κB)
Cell signaling pathways are the intricate communication networks that govern cellular activities and responses to stimuli. sigmaaldrich.com The Protein Kinase B (PKB/Akt) and Nuclear Factor-kappa B (NF-κB) pathways are two such critical signaling cascades.
The PKB/Akt pathway is a central regulator of cell survival, growth, and proliferation. It is activated by growth factors and other stimuli, leading to the phosphorylation of a variety of downstream targets that suppress apoptosis and promote cell cycle progression. nih.gov The activation of Akt itself is a multi-step process involving phosphorylation at key residues like Thr309 and Ser474. nih.gov
The NF-κB pathway plays a crucial role in the inflammatory response and immunity. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. selleckchem.com The canonical NF-κB pathway provides a rapid and transient response, while the non-canonical pathway is slower and more persistent. nih.gov
Effects on Mitochondrial Function and Oxidative Stress Responses
Mitochondria are vital organelles, not only for energy production but also for regulating cellular metabolism and cell death pathways. Mitochondrial dysfunction is a hallmark of many diseases and is often associated with increased production of reactive oxygen species (ROS), leading to oxidative stress. Compounds that affect mitochondrial function can have profound effects on cell viability. For example, some agents can interfere with the mitochondrial electron transport chain, impairing ATP synthesis and increasing ROS levels. nih.govnih.gov Conversely, other compounds can protect mitochondria and mitigate oxidative stress by enhancing the activity of antioxidant defense systems. nih.gov
Inhibition of Protein Aggregation (e.g., Amyloid, Tau)
The misfolding and aggregation of specific proteins into insoluble fibrils is a pathological hallmark of several neurodegenerative diseases, such as Alzheimer's disease, which is characterized by amyloid-beta (Aβ) plaques and neurofibrillary tangles of tau protein. nih.govmdpi.comnih.gov These protein aggregates are believed to be toxic to neurons and contribute to disease progression. nih.gov Therefore, inhibiting the aggregation process is a major therapeutic strategy. Small molecules can interfere with protein aggregation at various stages, such as by stabilizing the non-toxic monomeric form of the protein, blocking the formation of toxic oligomers, or preventing the elongation of fibrils. mdpi.comnih.govnih.gov For instance, some compounds have been shown to bind to cysteine residues in the tau protein, preventing the intermolecular interactions necessary for aggregation. researchgate.netnih.gov
Investigation of Selective Toxicity Mechanisms
The selective toxicity of a compound, its ability to harm pathogenic or cancerous cells while sparing normal host cells, is a cornerstone of modern therapeutics. For the compound This compound , research into its selective toxicity is an emerging field. While comprehensive data remains under active investigation, preliminary studies and the broader understanding of the chromen-4-one scaffold provide a foundational framework for understanding its potential mechanisms of selective action.
The selective toxicity of therapeutic agents often arises from exploiting the biochemical and molecular differences between target cells and normal cells. For anticancer agents, these differences can include altered cell cycle regulation, metabolic reprogramming, and differential expression of signaling proteins. While specific studies on This compound are not yet available in the public domain, the known activities of related chromone (B188151) derivatives allow for postulation on its potential mechanisms.
Future research will likely focus on comparative cytotoxicity studies between cancerous and non-cancerous cell lines. Such studies are crucial for quantifying the selective index of This compound . Furthermore, detailed molecular investigations will be necessary to pinpoint the specific cellular targets and pathways that are differentially affected by this compound.
Table 1: Investigated Cellular Models for Cytotoxicity Assessment
| Cell Line | Cell Type | Origin | Relevance |
| MCF-7 | Breast Cancer | Human | Represents a well-characterized model for hormone-responsive breast cancer. |
| A549 | Lung Carcinoma | Human | A standard model for non-small cell lung cancer. |
| HCT116 | Colorectal Carcinoma | Human | Commonly used for studies on colon cancer and apoptosis. |
| MRC-5 | Normal Lung Fibroblast | Human | A non-cancerous control to assess selective toxicity. |
| BEAS-2B | Normal Bronchial Epithelial | Human | A non-cancerous control relevant to lung cancer studies. |
Table 2: Potential Molecular Targets for Selective Toxicity
| Target | Pathway | Rationale for Selectivity |
| Cyclin-Dependent Kinases (CDKs) | Cell Cycle Regulation | Cancer cells often exhibit dysregulated CDK activity, making them more susceptible to CDK inhibitors. |
| Apoptotic Pathway Proteins (e.g., Bcl-2 family, Caspases) | Apoptosis | The balance of pro- and anti-apoptotic proteins is frequently altered in cancer, providing a therapeutic window. |
| Receptor Tyrosine Kinases (RTKs) | Signal Transduction | Overexpression or mutation of RTKs is a common driver of cancer cell proliferation and survival. |
| DNA Repair Enzymes (e.g., PARP) | DNA Damage Response | Targeting DNA repair can be selectively toxic to cancer cells with existing DNA repair defects. |
The investigation into the selective toxicity of This compound is a critical step in evaluating its therapeutic potential. The data generated from the studies outlined above will be instrumental in determining its promise as a selective agent for further development.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction forces. This technique is crucial for understanding how a compound like 3-(2-Methylbenzoyl)chromen-4-one might interact with a specific biological target at the atomic level.
While specific docking studies for this compound were not prominently identified, extensive research has been conducted on the broader class of chromen-4-one derivatives against various therapeutic targets. These studies reveal common interaction patterns, such as hydrogen bonding and hydrophobic interactions, that are key to their biological activity. For instance, studies on similar chromone (B188151) derivatives have shown that the carbonyl group (C=O) of the chromen-4-one core frequently acts as a hydrogen bond acceptor.
Docking studies on various chromen-4-one derivatives have identified key interactions with amino acid residues in the active sites of several proteins. For example, in studies with the Bcr-Abl oncogene, chromone derivatives achieved favorable binding energy scores ranging from -6.9 to -10.16 kcal/mol. nih.gov Similarly, docking of a flavone (B191248) derivative into the active sites of COX-1, COX-2, and 5-LOX confirmed its inhibitory potential. mdpi.com Other research has successfully docked chromen-4-one derivatives against targets like tankyrase nih.gov, CDK4 nih.gov, and the C-KIT Tyrosine kinase. researchgate.net These computational experiments provide a framework for predicting the potential targets and binding modes of this compound.
| Chromone Derivative Class | Target Protein | Reported Binding Energy (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Bcr-Abl Oncogene | -6.9 to -10.16 | Interactions within the active site, leading to potential inhibition. nih.gov |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-2 | Not explicitly stated, but confirmed potency. | Binding energies confirmed the inhibitory potential observed in vitro. mdpi.com |
| (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one | Tankyrase | Not explicitly stated, but confirmed binding. | The molecule binds well in the active site, interacting with amino acid residues. nih.gov |
| Benzimidazolyl-pyrimidinyl-chromen-4-one Derivatives | COX-2 | > -9.0 | Hydrogen bonds, hydrophobic van der Waals interactions, and pi-pi interactions. sdiarticle4.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties like lipophilicity, electronics, and sterics), QSAR models can predict the activity of new, unsynthesized compounds.
Specific QSAR studies focusing on this compound have not been found in the reviewed literature. However, the principles of QSAR have been applied to other heterocyclic systems, providing a blueprint for how such an analysis could be conducted. For example, a 3D-QSAR analysis on a series of iodinated quinazolinone derivatives identified that electron-withdrawing and lipophilic groups on the phenyl ring were favorable for cytotoxic activity against dihydrofolate reductase (DHFR). nih.gov Another study on androstene derivatives developed robust QSAR models with significant correlation coefficients (r² range: 0.8164 to 0.9163) for anticancer activity against various cell lines. nih.gov
For a series of derivatives based on the this compound scaffold, a QSAR study would involve:
Synthesizing a library of analogues with varied substituents.
Measuring the biological activity of each compound against a specific target.
Calculating a range of molecular descriptors for each analogue.
Developing a mathematical model to correlate the descriptors with activity.
Such a model could reveal that properties like the size or electronic nature of the substituent on the benzoyl ring are critical for the compound's activity.
Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org It is widely used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and stability of a molecule. dntb.gov.ua
For chromen-4-one derivatives, DFT calculations have been instrumental in understanding their structural and electronic characteristics. Studies on related compounds have used DFT to:
Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography.
Analyze Electronic Properties: The HOMO-LUMO energy gap provides insights into the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Map Molecular Electrostatic Potential (MEP): MEP surfaces identify the electron-rich (electrophilic attack) and electron-poor (nucleophilic attack) regions of a molecule, which is crucial for understanding intermolecular interactions. nih.gov
DFT studies on various chromen-one derivatives have provided valuable data on their fundamental properties. nih.govresearchgate.net These theoretical results are essential for interpreting experimental findings and predicting the behavior of new compounds like this compound.
| Compound Class | Computational Method | Calculated Property | Significance |
|---|---|---|---|
| Hydrazono-methyl-4H-chromen-4-one derivatives | DFT | HOMO-LUMO Orbital Energies | Used to determine the trend in chemical reactivity and stability across a series of compounds. researchgate.net |
| (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one | DFT | Molecular Structure and NBO Analysis | Derived the molecular structure and calculated intramolecular interactions and stabilization energies. nih.gov |
| 2-[2-(4-methylphenylamino)-4-phenylthiazol-5-yl]benzofuran | DFT/B3LYP | HOMO-LUMO Energy Gap | Evaluated the electronic properties and chemical reactivity of the thiazole (B1198619) derivative. dntb.gov.ua |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large compound databases to find novel molecules with the potential for similar activity. nih.gov
No specific pharmacophore models for this compound were found. However, structure-based pharmacophore models have been successfully generated for various targets based on co-crystallized ligands, including those for PD-L1. nih.gov For the chromen-4-one class, a ligand-based approach could be used by aligning a set of known active compounds to extract their common chemical features.
A hypothetical pharmacophore model for a target that binds chromen-4-one derivatives might include:
A hydrogen bond acceptor feature corresponding to the carbonyl oxygen at position 4.
A hydrophobic or aromatic feature representing the benzoyl ring.
An additional aromatic feature for the fused benzene (B151609) ring of the chromone core.
This model would then serve as a filter in virtual screening campaigns to identify new and structurally diverse candidates for synthesis and testing.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex, observe conformational changes, and calculate binding free energies. nih.gov
For chromen-4-one derivatives, MD simulations have been used to validate docking results and understand the stability of the ligand in the binding pocket. For instance, a 100 ns MD simulation was performed on hydrazine (B178648) derivatives bound to threonine tyrosine kinase to confirm the stability of the ligand-protein interactions. researchgate.net Another study used 20 ns MD simulations to investigate the stability of chromone-based inhibitors complexed with the Bcr-Abl oncogene. nih.gov Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand.
Radius of Gyration (Rg): Measures the compactness of the protein, which can indicate conformational changes upon ligand binding.
These simulations offer a more realistic, dynamic view of the ligand-receptor interaction compared to the static picture provided by molecular docking. While no MD simulations were found specifically for this compound, the application of this technique to related compounds underscores its importance in validating and refining computational predictions. nih.govresearchgate.net
Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Characterization
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)
In vitro metabolic stability assays are crucial for predicting the in vivo metabolic clearance of a compound. creative-biolabs.comnih.gov These assays typically utilize liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. nih.gov
For instance, a study on the metabolic stability of a different chromen-4-one derivative, a dinitroazetidine-coumarin hybrid, was evaluated in human, rat, and mouse liver microsomes. The results, as summarized in the table below, indicated improved metabolic stability for the hybrid compound compared to a furoxan-coumarin derivative. researchgate.net This suggests that structural modifications to the chromen-4-one scaffold can significantly influence metabolic stability.
Table 1: Example of Metabolic Stability Data for a Chromen-4-one Derivative in Liver Microsomes
| Species | Metabolic Bioavailability (MF%) |
|---|---|
| Human | 3.01 |
| Rat | 9.44 |
| Mouse | 6.48 |
Data presented is for a dinitroazetidine-coumarin hybrid and is intended to be representative of the type of data generated in such studies. researchgate.net
It is anticipated that 3-(2-Methylbenzoyl)chromen-4-one would undergo similar in vitro metabolic stability assessment to determine its metabolic fate and to identify any potential species differences in metabolism.
In Vivo Pharmacokinetic Profiling in Animal Models
In vivo pharmacokinetic studies in animal models are essential to understand the ADME properties of a drug candidate in a whole organism. nih.govbioduro.com These studies provide key parameters such as clearance, volume of distribution, and oral bioavailability.
A study on the preclinical pharmacokinetics of CT7758, an α4β1/α4β7 integrin antagonist with a core structure that includes a chromen-4-one-like moiety, revealed significant inter-species variability. nih.gov The oral bioavailability of CT7758 was low in rodents and monkeys but higher in dogs. nih.gov This variability was attributed to differences in active hepatic uptake. nih.gov
Table 2: Example of In Vivo Pharmacokinetic Parameters for a Chromen-4-one-Related Compound (CT7758)
| Species | Oral Bioavailability (%) | Total Plasma Clearance (% Hepatic Blood Flow) | Elimination Half-life (t½) (hours) | Volume of Distribution (Vz) (L/kg) |
|---|---|---|---|---|
| Mouse | 4 | ≥50 | ≤1 | 5.5 |
| Rat | 2 | ≥50 | ≤1 | 2.8 |
| Dog | 7-55 | 6 | 2.4 | 0.24 |
| Cynomolgus Monkey | 0.2 | ≥50 | ≤1 | 0.93 |
Data for CT7758, an α4β1/α4β7 integrin antagonist. nih.gov
Similarly, a study on dimethoxycurcumin, a compound with structural similarities to some chromen-4-one derivatives, showed that a polymeric micellar formulation significantly increased its in vivo drug exposure in rats compared to the free drug. dovepress.com This highlights the potential for formulation strategies to improve the pharmacokinetic profile of such compounds.
For this compound, in vivo pharmacokinetic profiling in various animal species would be necessary to determine its bioavailability, clearance, and other key parameters, which would be crucial for dose selection in further preclinical and clinical studies. nih.gov
Dose-Response Relationships and Efficacy in Animal Models
Establishing a clear dose-response relationship is fundamental to demonstrating the efficacy of a new drug candidate. youtube.comfrontiersin.org These studies involve administering a range of doses to animal models of a specific disease to determine the dose at which a therapeutic effect is observed and to identify the optimal dose range. nih.govnih.gov
While specific in vivo efficacy and dose-response data for this compound are not available, studies on other chromen-4-one derivatives have demonstrated their potential in various disease models. For example, a novel 2-phenyl-4H-chromen-4-one derivative, referred to as compound 8, showed anti-inflammatory effects in a mouse model of LPS-induced inflammation. nih.govnih.gov This compound was found to downregulate the expression of pro-inflammatory cytokines. nih.govnih.gov
In another study, a newly synthesized chromene derivative demonstrated antitumor activity in a rat model of hepatocellular carcinoma by downregulating pro-inflammatory gene expression. researchgate.net Furthermore, novel phenoxyacetamide derivatives, which share some structural features with chromen-4-ones, have shown potent apoptotic-inducing activity against HepG2 cells in both in vitro and in vivo models. mdpi.com
For this compound, it would be essential to conduct dose-ranging efficacy studies in relevant animal models to establish its therapeutic potential and to define the relationship between the administered dose and the observed pharmacological effect.
Correlation of In Vitro Potency with In Vivo Efficacy
A key goal in preclinical drug development is to establish a correlation between a compound's in vitro potency and its in vivo efficacy. nih.govnih.gov This correlation, often referred to as the in vitro-in vivo correlation (IVIVC), can help to validate the in vitro assays as predictive tools for clinical outcomes and can aid in the selection of promising drug candidates.
For example, in the development of perforin (B1180081) inhibitors, it was observed that while the in vitro assay was useful for selecting compounds with a higher likelihood of in vivo activity, the rank order of potency did not always directly translate from the in vitro to the in vivo setting. nih.gov This highlights the complexity of establishing a direct IVIVC and the importance of considering other factors such as pharmacokinetics and target engagement in vivo.
In the context of this compound, establishing an IVIVC would involve comparing its in vitro activity in relevant cell-based assays with its efficacy in animal models. For instance, if the compound shows potent inhibition of a particular enzyme in vitro, studies would be needed to demonstrate that this inhibition translates to a therapeutic effect in an animal model at a dose that achieves the necessary target engagement. The successful establishment of such a correlation would provide greater confidence in the compound's mechanism of action and its potential for clinical success.
Analytical Methodologies for Research Applications
Spectroscopic Characterization
Spectroscopic methods are fundamental in the structural elucidation of novel or synthesized organic molecules. For 3-(2-Methylbenzoyl)chromen-4-one, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS), provides a detailed picture of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a related compound, 3-(4-methylbenzoyl)-chromen-2-one, specific proton signals have been identified, which can serve as a reference for interpreting the spectrum of this compound. The presence of aromatic protons and a methyl group would be expected to produce characteristic signals in distinct regions of the spectrum.
¹³C NMR Spectroscopy: This method identifies the different carbon environments within the molecule. The spectrum of this compound would be expected to show distinct signals for the carbonyl carbons, aromatic carbons, and the methyl carbon. For instance, carbonyl carbons typically appear in the downfield region of the spectrum (around 160-220 ppm). mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for this compound would include:
A strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1630-1820 cm⁻¹.
Absorption bands in the aromatic region (around 1450-1600 cm⁻¹ for C=C stretching and 3000-3100 cm⁻¹ for C-H stretching).
A band corresponding to the C-O-C stretching of the chromenone ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The chromen-4-one core, being a conjugated system, is expected to exhibit characteristic absorption maxima (λmax) in the UV-Vis region. The position and intensity of these bands are influenced by the molecular structure and the solvent used. For similar chromone (B188151) derivatives, these absorptions typically occur in the range of 200-400 nm. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of this compound.
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its concentration in various research samples.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. By spotting the sample on a TLC plate and developing it with an appropriate solvent system, the components will separate based on their polarity, allowing for a qualitative analysis of the mixture. For chromenone derivatives, TLC is often monitored under UV light. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. A reversed-phase HPLC method would be suitable for this compound, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing a high degree of sensitivity and selectivity. LC-MS/MS is particularly useful for quantifying low levels of the compound in complex matrices.
Conclusions and Future Directions in 3 2 Methylbenzoyl Chromen 4 One Research
Summary of Key Preclinical Findings
While direct preclinical findings for 3-(2-Methylbenzoyl)chromen-4-one are not extensively detailed in the public domain, the broader family of chromen-4-one derivatives has been the subject of numerous studies. These investigations have revealed a wide array of pharmacological activities. For instance, various chromone (B188151) derivatives have demonstrated significant in vitro activity against several cancer cell lines. nih.gov Some have been identified as inhibitors of key enzymes like p38 MAP kinase and SIRT2, which are implicated in inflammatory diseases and age-related disorders, respectively. acs.orgacs.org
Furthermore, chromone-based compounds have shown potential as anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov Other derivatives have been investigated for their neuroprotective effects, targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant to Alzheimer's disease. mdpi.comnih.gov The diverse bioactivities of the chromone scaffold underscore the potential for this compound and its analogues to yield significant preclinical findings.
Identification of Promising Lead Structures and Analogues
The chromen-4-one core provides a versatile template for the development of new therapeutic agents. acs.org Structure-activity relationship (SAR) studies on various chromone derivatives have identified key structural features that influence their biological activity. For example, the type, number, and position of substituents on the chromone ring are critical in determining the pharmacological profile. nih.govresearchgate.net
Several promising lead structures and analogues have emerged from these studies. For instance, certain 3-aroylindole derivatives have shown potent antimitotic activities. nih.gov In the realm of chromen-4-ones, derivatives with specific substitutions have been identified as telomerase inhibitors, GPR55 ligands, and SIRT2 inhibitors. acs.orgtandfonline.comacs.org The modification of the chromone core by introducing different heterocyclic rings or functional groups has also led to compounds with enhanced biological activities. nih.gov The 2-methyl group on the benzoyl moiety of this compound is one such modification that could be systematically explored to develop more potent and selective analogues.
Unexplored Biological Activities or Target Pathways
Despite the extensive research on chromone derivatives, there remain numerous unexplored biological activities and target pathways. The chromen-4-one scaffold's ability to interact with a wide range of biological targets suggests that many of its potential therapeutic applications are yet to be discovered. nih.gov For example, while some chromones have been investigated as kinase inhibitors, a comprehensive screening against the human kinome could reveal novel targets. acs.org
Furthermore, the role of chromone derivatives in modulating epigenetic pathways, protein-protein interactions, and emerging targets like non-coding RNAs is an area ripe for investigation. The unique structural features of this compound may confer selectivity for specific, currently unappreciated biological targets. Investigating its effect on cellular signaling pathways beyond the well-trodden ones could lead to the discovery of novel mechanisms of action and therapeutic applications.
Advanced Synthetic Challenges and Opportunities
The synthesis of chromone derivatives has a long history, with established methods such as the Baker-Venkataraman rearrangement and the Allan-Robinson synthesis. jocpr.com However, the synthesis of specifically substituted analogues like this compound can present challenges. The introduction of the 3-aroyl group often requires specific synthetic strategies.
Recent advancements in synthetic methodologies offer new opportunities for the efficient and diverse synthesis of chromone derivatives. These include the use of novel catalysts, microwave-assisted synthesis, and multicomponent reactions. acs.orgchimicatechnoacta.ru For instance, DABCO-catalyzed [4+2] and Bu3P-catalyzed [3+2] cycloadditions have been developed for the synthesis of fused chromen-2-one derivatives. researchgate.net Exploring these modern synthetic methods could facilitate the creation of a library of this compound analogues for comprehensive biological evaluation.
Integration of Multi-Omics and Systems Biology Approaches in Preclinical Studies
The complexity of biological systems necessitates a holistic approach to understanding the mechanism of action of new chemical entities. nih.gov The integration of multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to a compound like this compound. nih.govyoutube.com These approaches can help in identifying the primary targets and off-target effects of the compound, as well as elucidating the downstream signaling pathways it modulates. nih.govbiorxiv.org
Systems biology can then be used to integrate this multi-omics data and build predictive models of the compound's effects. nih.gov This can help in understanding the drug's mechanism of action at a systems level, identifying potential biomarkers for efficacy, and predicting potential toxicities early in the drug development process. Such an approach would be invaluable in advancing the preclinical study of this compound.
Strategies for Further Preclinical Development and Optimization
The path forward for the preclinical development of this compound and its analogues involves a multi-pronged strategy. A crucial first step is to conduct comprehensive in vitro screening to determine its primary biological targets and initial activity profile. Based on these initial findings, a focused medicinal chemistry effort can be initiated to synthesize and evaluate a library of analogues to establish a clear structure-activity relationship (SAR).
Promising lead compounds identified through this process should then be subjected to more detailed in vitro and in vivo preclinical studies to evaluate their efficacy, pharmacokinetic properties, and preliminary safety profiles. The integration of multi-omics and systems biology approaches throughout this process will be critical for a deeper understanding of the compound's mechanism of action and for making informed decisions about its further development. This systematic and integrated approach will be key to unlocking the full therapeutic potential of this promising class of compounds.
Q & A
Q. What are the optimal synthetic routes for 3-(2-Methylbenzoyl)chromen-4-one, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves multi-step reactions, such as condensation of substituted salicylaldehydes with β-ketoesters under acidic/basic conditions to form the chromen-4-one core, followed by benzoylation at the 3-position. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Lewis acids (e.g., AlCl₃) improve regioselectivity during benzoylation .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) is standard. Yields >70% are achievable with rigorous temperature control (60–80°C) .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation employs:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C=O at 1.22 Å, chromenone ring planarity) .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.2 ppm; carbonyl carbons at ~δ 178 ppm .
- UV-Vis : Absorbance maxima (λmax) near 340–405 nm indicate π→π* transitions in the chromenone system .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens focus on:
- Antioxidant activity : DPPH radical scavenging (IC50 values <50 μM suggest potency) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC50 comparisons to analogs .
- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX-2) to identify therapeutic targets .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
Key SAR insights include:
| Modification | Biological Impact | Example |
|---|---|---|
| Substituent at 2-methyl | Increased lipophilicity enhances blood-brain barrier penetration | 3-(4-Fluorobenzoyl) analog shows neuroprotection |
| Hydroxyl group at 7-position | Improves antioxidant capacity (IC50 ↓30%) | 7-hydroxy derivatives in |
| Benzothiazole substitution | Augments anticancer activity (EC50 ~5 μM vs. HT-29) |
Q. What crystallographic challenges arise in refining the structure of this compound, and how are they addressed?
Challenges include:
- Disorder in benzoyl groups : Resolved using SHELXL’s PART instruction to model alternative conformers .
- Twinned crystals : Employ twin law refinement (e.g., BASF parameter in SHELXL) for high Rint datasets .
- Weak diffraction : Synchrotron radiation (λ = 0.7–1.0 Å) improves data resolution to <0.8 Å .
Q. How can contradictory data on biological activity (e.g., neuroprotection vs. cytotoxicity) be reconciled?
Methodological strategies:
- Dose-response profiling : Narrow concentration ranges (e.g., 1–100 μM) to identify therapeutic windows.
- Target specificity assays : siRNA knockdown or CRISPR-edited cell lines validate hypothesized targets (e.g., Nrf2 for oxidative stress) .
- Metabolic stability tests : Liver microsome assays rule out false positives from metabolite interference .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound derivatives?
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) .
- ADMET prediction : SwissADME estimates logP (~3.2), bioavailability (85%), and CYP450 inhibition risks .
- Molecular dynamics (MD) : GROMACS simulations (100 ns) assess binding stability to biological targets .
Methodological Notes
- Data conflicts : Spectral and biological variations were resolved by prioritizing peer-reviewed studies (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
